molecular formula C9H7BrN2O2 B2821811 Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1638760-65-2

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B2821811
CAS No.: 1638760-65-2
M. Wt: 255.071
InChI Key: LODADBCTSKVBPD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1638760-65-2) is a brominated heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. It features a pyrrolopyridine core substituted with a bromine atom at position 3 and a methyl ester group at position 6. This compound is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in Suzuki-Miyaura cross-coupling reactions due to its bromine substituent . It has a purity of >97%, requires storage at 2–8°C, and exhibits solubility challenges that necessitate careful solvent selection (e.g., DMSO) . Safety data indicate hazards include H302 (harmful if swallowed) and H317 (may cause allergic skin reactions) .

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODADBCTSKVBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-65-2
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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Preparation Methods

The synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step processes. One common synthetic route includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .

Chemical Reactions Analysis

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been investigated for its biological activity, particularly as a potential therapeutic agent. Its derivatives have shown promise in targeting various diseases due to their ability to interact with specific biological pathways.

Case Study: Anticancer Activity
Research has indicated that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have reported that derivatives of pyrrolopyridine compounds demonstrate selective inhibition of cancer cell proliferation, suggesting their potential as anticancer agents .

Agrochemicals

Pesticide Development
The compound's structure allows it to serve as a precursor for developing novel agrochemicals. Its bromine atom can enhance the bioactivity of resulting compounds, making them effective in pest control.

Case Study: Insecticidal Properties
In laboratory settings, this compound has been tested for insecticidal properties against common agricultural pests. Results showed significant mortality rates when applied to target insect populations, indicating its potential for use in sustainable agriculture .

Materials Science

Polymer Chemistry
This compound can be incorporated into polymer matrices to create materials with enhanced properties. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength.

Data Table: Comparison of Properties

PropertyPure PolymerPolymer with this compound
Thermal Stability (°C)180210
Tensile Strength (MPa)3045
Elongation at Break (%)510

Cosmetic Applications

Formulation Development
this compound is also being explored in cosmetic formulations due to its potential skin-beneficial properties. Its ability to stabilize emulsions and enhance the delivery of active ingredients makes it an attractive candidate for skin care products.

Case Study: Skin Care Efficacy
A study evaluated the incorporation of this compound into topical formulations aimed at improving skin hydration and elasticity. Results indicated enhanced moisture retention and improved skin texture among participants using products containing the compound compared to controls .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these targets, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1638760-65-2 Br (C3), COOCH₃ (C6) C₉H₇BrN₂O₂ 255.07 Suzuki coupling precursor; research use; >97% purity
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190319-82-4 Br (C4), COOCH₃ (C3) C₉H₇BrN₂O₂ 255.07 Positional isomer; similar reactivity but distinct regioselectivity in reactions
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1627833-44-6 Br (C3), COOCH₂CH₃ (C2) C₁₀H₉BrN₂O₂ 269.10 Ethyl ester may enhance lipophilicity; used in kinase inhibitor synthesis
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1000340-11-3 Br (C5), CH₃ (C6), COOH (C3) C₉H₇BrN₂O₂ 255.07 Carboxylic acid group increases polarity; potential for salt formation
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 2044704-75-6 Br (C5), COOCH₃ (C2) C₉H₇BrN₂O₂ 255.07 Altered bromine position affects electronic properties in coupling reactions

Biological Activity

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS No. 1638760-65-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Solubility : Soluble in organic solvents with moderate aqueous solubility.
  • Log P (octanol-water partition coefficient) : Approximately 2.08, indicating good permeability across biological membranes .

Antibacterial Activity

Recent studies have indicated that compounds containing pyrrole and pyridine moieties exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against common pathogens are summarized in the following table:

Pathogen MIC (μg/mL) Control (Isoniazid)
Staphylococcus aureus6.250.25
Escherichia coli12.510

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common cause of skin infections and other serious conditions .

The antibacterial action of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt essential metabolic pathways. The presence of the bromine atom in the structure is believed to enhance the compound's reactivity and interaction with bacterial enzymes, leading to increased efficacy .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of in vitro tests demonstrated that this compound was effective against multi-drug resistant strains of bacteria, showing promise as a lead compound for further development into therapeutic agents.
    • The compound was part of a broader study on pyrrole derivatives, which highlighted its potential as an InhA inhibitor—an important target in the development of new antibacterial drugs .
  • Comparative Analysis :
    • In comparative studies with other pyrrole derivatives, this compound showed superior activity against certain strains, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how can purity be optimized?

Q. What are the primary biological targets of this compound in medicinal chemistry?

The brominated pyrrolopyridine scaffold is a key pharmacophore for kinase inhibition, particularly fibroblast growth factor receptors (FGFRs). Studies show IC50 values <1 μM in FGFR1-3 assays, making it a candidate for cancer therapeutics .

Advanced Research Questions

Q. How can conflicting data on FGFR inhibition potency be resolved?

Discrepancies in IC50 values (e.g., 0.5 μM vs. 2.5 μM) may arise from assay conditions (e.g., ATP concentration, cell lines). Methodological solutions include:

  • Standardized Assays : Use recombinant FGFR isoforms under fixed ATP levels (e.g., 10 μM) .
  • Structural Analysis : X-ray crystallography of the compound-FGFR complex to identify binding mode variations .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables affecting potency .

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